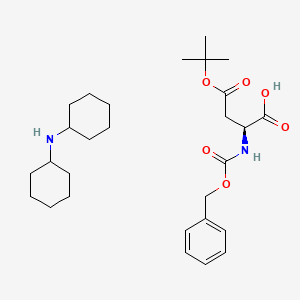

Z-Asp-OtBu

Description

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGXFHMMFLKBBW-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23632-70-4 | |

| Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23632-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl hydrogen N-((benzyloxy)carbonyl)-L-aspartate, compound with dicyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023632704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-butyl hydrogen N-[(benzyloxy)carbonyl]-L-aspartate, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Asp-OtBu in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Z-Asp(OtBu)-OH, is a valuable protected amino acid derivative utilized primarily in solution-phase peptide synthesis. This technical guide provides a comprehensive overview of its chemical properties, strategic applications, and detailed experimental protocols. We delve into the orthogonal protection scheme afforded by the benzyloxycarbonyl (Z) and tert-butyl (OtBu) groups, offering a comparative analysis with other protection strategies. Furthermore, this guide addresses the critical challenge of aspartimide formation and presents quantitative data to inform synthesis planning. Detailed methodologies for coupling and deprotection reactions are provided, alongside visual workflows to aid in experimental design.

Introduction: The Strategic Role of Z-Asp(OtBu)-OH

In the intricate field of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex sequences. Z-Asp(OtBu)-OH is a derivative of aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain β-carboxyl group is protected as a tert-butyl (OtBu) ester.[1][2][3][4] This dual protection scheme is particularly well-suited for solution-phase peptide synthesis, a method that remains indispensable for large-scale production and the synthesis of certain peptide fragments.[5]

The Z group, introduced by Bergmann and Zervas, is a classic urethane-type protecting group removable by hydrogenolysis, offering orthogonality to the acid-labile OtBu group.[6] This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of either the N-terminus for chain elongation or the side chain for specific modifications. While solid-phase peptide synthesis (SPPS) using Fmoc-Asp(OtBu)-OH is more prevalent in contemporary research for its ease of automation, Z-Asp(OtBu)-OH remains a relevant tool in the peptidomimetic and pharmaceutical development landscape.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Z-Asp(OtBu)-OH is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₆ |

| Molecular Weight | 323.34 g/mol [7] |

| Appearance | White to off-white powder or crystals[2][3] |

| CAS Number | 5545-52-8[2][3] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM.[2] |

| Purity | Typically ≥98.0% (TLC)[3] |

Application in Peptide Synthesis: A Focus on Solution-Phase Methodology

Z-Asp(OtBu)-OH is a key reagent in solution-phase peptide synthesis, a strategy that involves the stepwise coupling of protected amino acids in a homogenous reaction mixture. This approach allows for the purification of intermediates at each step, which can be advantageous for ensuring the purity of the final peptide, especially in large-scale synthesis.

The Orthogonal Protection Strategy

The core advantage of Z-Asp(OtBu)-OH lies in its orthogonal protecting groups. The Z group is stable to the acidic conditions required to remove the OtBu group, and conversely, the OtBu group is stable to the hydrogenolysis conditions used to cleave the Z group. This allows for precise, sequential manipulation of the peptide chain.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. tdx.cat [tdx.cat]

- 5. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Z-Asp(OtBu)-OH: A Cornerstone in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-aspartic acid γ-tert-butyl ester, commonly referred to as Z-Asp(OtBu)-OH. This valuable derivative of L-aspartic acid is a critical building block in the field of peptide synthesis, offering strategic advantages in the construction of complex peptide chains. This document details its chemical structure and properties, provides methodologies for its synthesis and analysis, and discusses its role in peptide chemistry, with a particular focus on mitigating common side reactions.

Chemical Structure and Properties

Z-Asp(OtBu)-OH is an L-aspartic acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain β-carboxyl group is protected as a tert-butyl (OtBu) ester. This dual-protection scheme is fundamental to its utility, allowing for the selective activation of the α-carboxyl group for peptide bond formation while preventing unwanted reactions at the α-amino and β-carboxyl functionalities.

The Z-group offers robust protection under various coupling conditions and is readily removable by catalytic hydrogenation. The acid-labile OtBu group provides orthogonal protection, meaning it can be removed under conditions that do not affect the Z-group, and vice-versa.[1]

Table 1: Physicochemical Properties of Z-Asp(OtBu)-OH

| Property | Value | References |

| Chemical Formula | C₁₆H₂₁NO₆ | |

| Molecular Weight | 323.34 g/mol | |

| CAS Number | 5545-52-8 | |

| Appearance | White to off-white powder or crystals | |

| Purity (by TLC) | ≥98.0% | |

| Purity (by HPLC) | >98.0% | |

| Solubility | Soluble in DMSO (200 mg/mL) | |

| Storage Conditions | Refrigerated (0-10°C) under an inert atmosphere | |

| Specific Rotation | +32.0 to +36.0 deg (c=1, CHCl₃) |

Table 2: Spectroscopic Data for Z-Asp(OtBu)-OH

| Spectroscopic Technique | Characteristic Peaks/Signals |

| FT-IR (ATR) | Characteristic absorptions for C=O (carbonyl) groups of the carbamate, carboxylic acid, and ester; N-H stretching; C-H stretching of aromatic and aliphatic groups. |

| ¹H NMR | Signals corresponding to the protons of the tert-butyl group, the benzylic protons of the Z-group, the aromatic protons of the phenyl ring, and the α- and β-protons of the aspartic acid backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons of the protecting groups and the carboxylic acid, the carbons of the aromatic ring, and the aliphatic carbons of the tert-butyl group and the aspartic acid backbone. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ and characteristic fragmentation patterns corresponding to the loss of the tert-butyl group and cleavage of the benzyloxycarbonyl group. |

Experimental Protocols

Synthesis of Z-Asp(OtBu)-OH

The synthesis of Z-Asp(OtBu)-OH is a multi-step process that begins with the selective esterification of the β-carboxyl group of L-aspartic acid, followed by the protection of the α-amino group.

Protocol 1: Synthesis of L-Aspartic acid β-tert-butyl ester

-

Preparation of Reagents: Prepare a solution of L-aspartic acid in a suitable solvent system.

-

Esterification: Introduce a tert-butylating agent, such as isobutylene or tert-butyl acetate, in the presence of a strong acid catalyst (e.g., sulfuric acid or perchloric acid).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture and perform an aqueous work-up to isolate the crude L-Aspartic acid β-tert-butyl ester.

Protocol 2: N-Benzoxycarbonylation

-

Dissolution: Dissolve the L-Aspartic acid β-tert-butyl ester in a suitable solvent, such as a mixture of dioxane and water.

-

Addition of Base: Add an inorganic base, such as sodium carbonate, to the solution.

-

Addition of Z-Cl: Slowly add benzyl chloroformate (Z-Cl) to the reaction mixture at a controlled temperature (typically 0°C).

-

Reaction and Work-up: Allow the reaction to proceed to completion. Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude Z-Asp(OtBu)-OH can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

Protocol 3: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Sample Preparation: Dissolve a small amount of the Z-Asp(OtBu)-OH in a suitable solvent (e.g., acetonitrile/water mixture) and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm). The purity is determined by the relative area of the main peak.[2]

Protocol 4: Identity Confirmation by Mass Spectrometry (MS)

-

Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to obtain fragment ions that confirm the structure of the molecule. Characteristic fragments include the loss of the tert-butyl group ([M-56+H]⁺) and cleavage of the benzyloxycarbonyl group.[3]

Application in Peptide Synthesis and Management of Side Reactions

Z-Asp(OtBu)-OH is a versatile building block for the incorporation of aspartic acid residues in both solution-phase and solid-phase peptide synthesis. The orthogonal nature of the Z and OtBu protecting groups allows for flexible synthetic strategies.

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate, which can lead to the formation of β-aspartyl peptides and racemization. This side reaction is particularly prevalent during the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis.[4] While Z-Asp(OtBu)-OH is more commonly used in solution-phase synthesis where basic deprotection steps are less frequent, the potential for aspartimide formation under certain conditions should be considered.

The steric bulk of the tert-butyl group in Z-Asp(OtBu)-OH provides a degree of protection against aspartimide formation compared to smaller protecting groups like the methyl ester.[2]

Deprotection of Z and OtBu Groups

Protocol 5: Deprotection of the Z-group by Catalytic Hydrogenation

-

Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.

Protocol 6: Deprotection of the OtBu-group

-

Reaction Setup: Dissolve the OtBu-protected peptide in a suitable solvent (e.g., dichloromethane).

-

Acidolysis: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution. The concentration of TFA can be adjusted depending on the sensitivity of other protecting groups.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting peptide can be precipitated and washed with a suitable solvent like cold diethyl ether.

Conclusion

Z-Asp(OtBu)-OH is an indispensable tool in the arsenal of peptide chemists. Its well-defined orthogonal protection strategy allows for the controlled and specific incorporation of aspartic acid residues into peptide sequences. A thorough understanding of its properties, coupled with optimized protocols for its synthesis, purification, and use, is essential for the successful and efficient production of high-purity peptides for research, diagnostic, and therapeutic applications. Careful consideration of potential side reactions, particularly aspartimide formation, and the implementation of appropriate mitigation strategies are crucial for achieving high yields and purity in the final peptide product.

References

The Strategic Role of Z-Asp(OtBu)-OH in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of peptide synthesis, the selection of an appropriate protecting group strategy is a critical determinant of success. Z-Asp(OtBu)-OH, or N-α-Benzyloxycarbonyl-L-aspartic acid γ-tert-butyl ester, is a strategically modified amino acid derivative that serves as a valuable building block, primarily in solution-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of its core purpose, application in synthetic protocols, and its role in mitigating common challenges in peptide chemistry, particularly the formation of aspartimide.

Z-Asp(OtBu)-OH features two key protective moieties: the benzyloxycarbonyl (Z) group at the N-terminus and a tert-butyl (OtBu) ester protecting the β-carboxyl group of the aspartic acid side chain. This orthogonal protection scheme allows for the selective deprotection of either group under distinct chemical conditions, affording chemists precise control over the peptide elongation process. The Z-group is typically removed by catalytic hydrogenation, while the acid-labile OtBu group is cleaved with mild acids like trifluoroacetic acid (TFA)[1]. This versatility makes Z-Asp(OtBu)-OH a cornerstone for the synthesis of complex peptides and a vital component in the drug development pipeline for peptide-based therapeutics.

Core Function and Advantages in Peptide Synthesis

The primary function of Z-Asp(OtBu)-OH is to introduce an aspartic acid residue into a growing peptide chain in a controlled manner. The Z-group on the α-amino function prevents unwanted polymerization and allows for the specific activation of the α-carboxyl group for peptide bond formation. The OtBu group on the side chain is robust and stable under the conditions of peptide coupling and Z-group deprotection, preventing its interference in the main reaction.

One of the significant challenges in synthesizing peptides containing aspartic acid is the propensity for aspartimide formation, a side reaction that can lead to impurities such as β-aspartyl peptides and racemized products[2]. While this is a more pronounced issue in the base-labile conditions of Fmoc-based solid-phase peptide synthesis, the use of a Z-group strategy in solution-phase synthesis can help mitigate this problem through careful control of coupling and deprotection conditions.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of Z-Asp(OtBu)-OH with other protecting group strategies in identical sequences are not extensively documented in readily available literature. However, we can extrapolate from data on similar compounds and synthesis methodologies to provide a comparative overview. The following tables summarize typical performance characteristics.

Table 1: Comparison of Crude Peptide Purity and Major Impurities

| Protected Amino Acid | Synthesis Phase | Coupling Strategy | Typical Crude Purity (HPLC %) | Major Impurities |

| Z-Asp(OtBu)-OH | Solution-Phase | DCC/HOBt in DCM/DMF | ~85-95% (after work-up) | Unreacted starting materials, Dicyclohexylurea (DCU) |

| Fmoc-Asp(OtBu)-OH | Solid-Phase | HBTU/DIPEA in DMF | ~70-85% (after cleavage) | Deletion sequences, Aspartimide-related byproducts |

Note: Purity percentages are approximate and can vary significantly based on the specific peptide sequence, coupling efficiency, and purification methods employed.

Table 2: Qualitative Comparison of Aspartic Acid Protecting Group Strategies and Aspartimide Formation

| Protecting Group Strategy | Synthesis Methodology | Propensity for Aspartimide Formation | Key Advantages | Key Disadvantages |

| Z-Asp(OtBu)-OH | Solution-Phase | Lower risk with optimized conditions | Orthogonal deprotection, suitable for large-scale synthesis of shorter peptides. | More laborious than SPPS, requires purification of intermediates. |

| Fmoc-Asp(OtBu)-OH | Solid-Phase (Fmoc) | High risk in sensitive sequences (e.g., Asp-Gly)[2] | Amenable to automation, rapid synthesis cycles. | Requires basic conditions for Fmoc removal, promoting aspartimide formation. |

| Boc-Asp(OBzl)-OH | Solid-Phase (Boc) | Lower risk than Fmoc-SPPS due to acidic deprotection. | Cost-effective for Boc-based synthesis. | Requires strong acid (e.g., HF) for final cleavage. |

| Fmoc-Asp(OMpe/OBno)-OH | Solid-Phase (Fmoc) | Significantly reduced risk | Highly effective in suppressing aspartimide formation. | Higher cost of specialized amino acid derivatives. |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of Z-Asp(OtBu)-OH in the solution-phase synthesis of a dipeptide, for instance, Z-Asp(OtBu)-Phe-OMe.

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol describes the coupling of Z-Asp(OtBu)-OH to an amino acid ester.

Materials:

-

Z-Asp(OtBu)-OH

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine)

-

Anhydrous Na₂SO₄

Procedure:

-

Amino Component Preparation: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.05 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.05 equivalents) dropwise while maintaining the temperature at 0 °C and stir for 15 minutes to obtain the free amine.

-

Carboxyl Component Activation: In a separate flask, dissolve Z-Asp(OtBu)-OH (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0 °C.

-

Add a solution of DCC (1.05 equivalents) in DCM dropwise to the cooled carboxyl component solution over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C.

-

Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

-

Combine the filtrates and wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, Z-Asp(OtBu)-Phe-OMe, can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes)[3].

-

Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Transfer Hydrogenation

This protocol details the removal of the Z-group from the synthesized dipeptide.

Materials:

-

Z-Asp(OtBu)-Phe-OMe

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate or Formic acid

-

Methanol (MeOH)

-

Celite®

Procedure:

-

Reaction Setup: Dissolve the Z-protected peptide in methanol.

-

To this solution, carefully add 10% Pd/C (typically 10% w/w of the peptide).

-

Add ammonium formate (5 equivalents) or formic acid (10 equivalents) as the hydrogen donor[4].

-

Deprotection Reaction: Stir the suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Work-up and Isolation:

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude deprotected dipeptide, H-Asp(OtBu)-Phe-OMe[4].

-

Protocol 3: Side-Chain OtBu-Group Deprotection using TFA

This protocol describes the final deprotection of the tert-butyl group from the aspartic acid side chain.

Materials:

-

H-Asp(OtBu)-Phe-OMe

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Deprotection Reaction: Dissolve the peptide in the cleavage cocktail and stir at room temperature. The reaction is typically complete within 2-3 hours.

-

Peptide Precipitation:

-

Reduce the volume of the TFA solution under a stream of nitrogen.

-

Add cold diethyl ether to precipitate the peptide.

-

Centrifuge the mixture and decant the ether.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and byproducts.

-

-

Drying: Dry the final peptide product under high vacuum.

Mandatory Visualization

Caption: General workflow for solution-phase peptide synthesis.

Caption: Cholecystokinin (CCK) signaling pathway.

Conclusion

Z-Asp(OtBu)-OH remains a highly relevant and valuable building block in the field of peptide synthesis, particularly for solution-phase strategies. Its orthogonal protecting group scheme offers synthetic flexibility and a means to potentially reduce the risk of aspartimide formation, a critical hurdle in the synthesis of aspartic acid-containing peptides. While solid-phase methods offer speed and automation, the classical approach using Z-protected amino acids in solution provides a robust platform for the large-scale production of shorter peptides and peptide fragments where purity of intermediates is paramount. A thorough understanding of its chemical properties, coupled with optimized coupling and deprotection protocols, enables researchers and drug development professionals to effectively leverage Z-Asp(OtBu)-OH for the successful synthesis of high-purity peptides for a wide range of scientific applications.

References

The Strategic Application of Z-Asp(OtBu)-OH in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The protected amino acid, N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Z-Asp(OtBu)-OH, represents a cornerstone building block in the intricate field of peptide chemistry and its application in drug discovery. This technical guide provides an in-depth exploration of the core applications of Z-Asp(OtBu)-OH, with a focus on its role in the synthesis of therapeutic peptides and peptide-drug conjugates (PDCs). We will delve into quantitative data regarding common challenges, provide detailed experimental protocols, and visualize key processes to offer a comprehensive resource for professionals in the field.

Core Principles: The Role of Protecting Groups in Peptide Synthesis

In the stepwise construction of a peptide chain, the reactive functional groups of each amino acid—the α-amino group and the side chain—must be temporarily masked or "protected" to prevent unwanted side reactions. Z-Asp(OtBu)-OH is an example of a dually protected aspartic acid derivative. The Benzyloxycarbonyl (Z or Cbz) group shields the α-amino group, while the tert-butyl (OtBu) ester protects the β-carboxyl group of the side chain. This orthogonal protection scheme allows for selective deprotection and coupling, ensuring the precise assembly of the desired peptide sequence. The Z-group is typically removed by hydrogenolysis, while the OtBu group is labile to acidic conditions.[1]

A significant challenge in the synthesis of aspartic acid-containing peptides is the formation of a succinimide byproduct known as aspartimide. This side reaction is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS) and can lead to a mixture of α- and β-peptides, which are often difficult to separate. The choice of protecting group for the aspartic acid side chain plays a critical role in mitigating this issue.

Data Presentation: Aspartimide Formation with Various Protecting Groups

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic. The following table summarizes the comparative performance of different side-chain protecting groups in suppressing aspartimide formation during the synthesis of a model peptide.

| Side-Chain Protecting Group | Aspartimide Formation (%) | Reference |

| O-tert-butyl (OtBu) | 8.0 - 27.0 | [2] |

| O-benzyl (OBzl) | High | [3] |

| O-cyclohexyl (OcHex) | < 2.0 | [3] |

| 3-methyl-3-pentyl (OMpe) | Reduced | [2] |

| 3-ethyl-3-pentyl (OEpe) | Significantly Reduced | [2] |

| 4-n-propyl-4-heptyl (OPhp) | Significantly Reduced | [2] |

| 5-n-butyl-5-nonyl (OBno) | Almost Undetectable | [2] |

Experimental Protocols

Solution-Phase Synthesis of a Dipeptide: Z-Asp(OtBu)-Gly-OEt

This protocol describes the synthesis of a simple dipeptide using Z-Asp(OtBu)-OH in a solution-phase approach, a method often favored for large-scale synthesis of shorter peptides.

Materials:

-

Z-Asp(OtBu)-OH

-

Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Saturated NaCl (aq) (brine)

-

Anhydrous Na₂SO₄

Procedure:

-

Neutralization of H-Gly-OEt·HCl: Dissolve H-Gly-OEt·HCl (1.05 eq) in DCM. Cool the solution to 0°C in an ice bath. Add NMM (1.05 eq) dropwise and stir for 15 minutes.

-

Activation of Z-Asp(OtBu)-OH: In a separate flask, dissolve Z-Asp(OtBu)-OH (1.0 eq) and HOBt (1.0 eq) in DCM. Cool to 0°C. Add a solution of DCC (1.05 eq) in DCM dropwise. Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: Add the activated Z-Asp(OtBu)-OH solution to the neutralized glycine ethyl ester solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dipeptide by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel chromatography.

Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide

This protocol outlines the general workflow for the synthesis of a tripeptide on a solid support, a common method for the synthesis of longer peptides. While Z-Asp(OtBu)-OH is less common in modern automated SPPS which primarily uses Fmoc chemistry, the principles of coupling and deprotection are illustrated here.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH)

-

Z-Asp(OtBu)-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (20% piperidine in DMF for Fmoc; H₂/Pd/C for Z-group)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

-

Solvents: DMF, DCM

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid.

-

Fmoc Deprotection: Remove the Fmoc group.

-

Z-Asp(OtBu)-OH Coupling: Couple Z-Asp(OtBu)-OH using a suitable coupling reagent.

-

Z-Group Deprotection: Remove the Z-group via catalytic hydrogenation (H₂ gas, Pd/C catalyst) in a suitable solvent. This step is typically performed after the peptide is cleaved from the resin in many modern strategies to avoid catalyst poisoning and ensure compatibility with other protecting groups.

-

Cleavage and Global Deprotection: Cleave the peptide from the resin and remove the OtBu and other acid-labile side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

Synthesis of a Peptide-Doxorubicin Conjugate

This protocol provides a representative example of how a peptide containing a Z-protected aspartic acid derivative can be synthesized and then conjugated to the anticancer drug doxorubicin.

Materials:

-

Synthesized peptide with a free amine or a linker attachment point

-

Doxorubicin hydrochloride

-

Coupling reagents (e.g., EDC, HOBt)

-

Base (e.g., DIPEA)

-

Solvents: DMF, DMSO

-

Purification: RP-HPLC

Procedure:

-

Peptide Synthesis: Synthesize the desired peptide using either solution-phase or solid-phase methods, incorporating a Z-protected amino acid where the side chain can be deprotected for conjugation or using an orthogonal protecting group on a lysine residue for later modification.

-

Activation of Doxorubicin (if necessary): Depending on the conjugation strategy, the carboxylic acid of a linker attached to doxorubicin may need to be activated.

-

Conjugation: Dissolve the peptide and activated doxorubicin-linker in a suitable solvent like DMF or DMSO. Add a base such as DIPEA and stir the reaction at room temperature until completion, monitoring by HPLC.

-

Deprotection of Z-group (if still present): If the Z-group is still on the peptide, it can be removed by catalytic hydrogenation.

-

Purification: Purify the final peptide-drug conjugate by RP-HPLC.

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: The Caspase-Mediated Apoptosis Signaling Pathway.

Applications in Drug Discovery

Caspase Inhibitors

Caspases are a family of proteases that play a central role in apoptosis (programmed cell death).[4][5][6] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Peptides that mimic the natural substrates of caspases can act as potent and selective inhibitors. The synthesis of these peptide inhibitors often involves the use of protected aspartic acid derivatives like Z-Asp(OtBu)-OH, as aspartic acid is a key recognition residue for these enzymes.[3] For example, the well-known pan-caspase inhibitor Z-VAD-FMK incorporates a Z-protected valine-alanine-aspartate sequence.

Peptide-Drug Conjugates (PDCs)

PDCs are a promising class of therapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells.[7] They consist of a homing peptide that binds to receptors overexpressed on tumor cells, a potent drug payload (like doxorubicin), and a linker connecting the two. The synthesis of the peptide component of PDCs requires the use of protected amino acids to ensure the correct sequence and allow for site-specific conjugation of the linker and drug. Z-protected amino acids can be employed in the synthesis of these targeting peptides, offering an orthogonal protection strategy that can be advantageous in complex multi-step syntheses.[8][9]

Conclusion

Z-Asp(OtBu)-OH and its analogs are indispensable tools in the arsenal of the modern peptide chemist. A thorough understanding of their properties, the challenges associated with their use, and the strategies to overcome these hurdles is paramount for the successful development of peptide-based therapeutics. This guide has provided a comprehensive overview of these aspects, from quantitative data on side reactions to detailed experimental protocols and visual representations of key processes. As the field of peptide-based drug discovery continues to evolve, the strategic application of well-designed protected amino acids like Z-Asp(OtBu)-OH will undoubtedly remain a critical factor in the creation of novel and effective medicines.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Doxorubicin-peptide conjugates overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Z-Asp-OtBu CAS number and molecular weight

An In-depth Technical Guide to Z-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester, commonly known as Z-Asp(OtBu)-OH. It is a critical reagent in the field of peptide chemistry, serving as a protected derivative of aspartic acid for use in peptide synthesis. This document details its chemical properties, applications in synthetic protocols, and strategies to mitigate potential side reactions.

Core Compound Data

Z-Asp(OtBu)-OH is a synthetic amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection scheme is instrumental in directing the regioselectivity of peptide bond formation during synthesis.

| Parameter | Value | Reference |

| CAS Number | 5545-52-8 | [1][2] |

| Molecular Formula | C16H21NO6 | [1][3][4] |

| Molecular Weight | 323.34 g/mol | [3][5][6] |

| Appearance | White to off-white powder or crystals | [1] |

| Purity | ≥98.0% | [1] |

| Synonyms | N-Cbz-L-aspartic acid 4-tert-butyl ester, Z-L-Aspartic acid 4-tert-butyl ester, N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester | [2] |

**Application in Peptide Synthesis

Z-Asp(OtBu)-OH is primarily utilized in solution-phase peptide synthesis. The Z group on the N-terminus is stable under the conditions required for peptide coupling but can be removed by catalytic hydrogenation. The OtBu protecting group on the aspartic acid side chain is stable to the hydrogenation conditions used to remove the Z group but is labile to strong acids like trifluoroacetic acid (TFA). This orthogonality of protecting groups is a cornerstone of classical peptide synthesis strategies.

Experimental Workflow: Peptide Coupling

The following diagram outlines a typical workflow for the incorporation of a Z-Asp(OtBu)-OH residue into a growing peptide chain.

Experimental Protocol: Peptide Coupling

A representative protocol for the coupling of Z-Asp(OtBu)-OH in a solution-phase synthesis is as follows:

-

Activation : Dissolve Z-Asp(OtBu)-OH (1.2 equivalents) and a coupling additive such as HOBt (1.2 equivalents) in a suitable solvent (e.g., DMF).[7] Cool the solution to 0°C. Add the coupling reagent, for instance, DCC (1.2 equivalents), and stir the mixture for 30 minutes to pre-activate the amino acid.[7]

-

Coupling : To the activated amino acid solution, add the peptide with a free amino group (1 equivalent) dissolved in DMF. The pH of the reaction mixture is maintained between 7.5 and 8.0 by the addition of a non-nucleophilic base like N-methylmorpholine.[7]

-

Reaction Monitoring : The reaction is typically stirred for 1 hour at 0°C and then allowed to warm to room temperature, stirring for an additional 2-24 hours.[7] The progress of the reaction can be monitored by techniques such as TLC or HPLC.

-

Work-up and Purification : Upon completion, the reaction mixture is typically poured into water to precipitate the product.[7] The solid is collected by filtration, washed with water, and then purified. A common byproduct, dicyclohexylurea (DCU) if DCC is used, is removed during the purification process.[7]

Challenges: Aspartimide Formation

A significant side reaction associated with the use of Asp(OtBu) derivatives in peptide synthesis is the formation of aspartimide. This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[8][9] The formation of aspartimide can lead to a mixture of products, including the desired peptide, the aspartimide-containing peptide, and peptides with β-aspartyl and iso-aspartyl linkages.

Logical Relationship: Aspartimide Formation Pathway

The following diagram illustrates the logical pathway leading to the formation of aspartimide and subsequent byproducts during peptide synthesis.

References

- 1. alfachemic.com [alfachemic.com]

- 2. Z-Aspartic acid, 4-tert-butyl ester, Hydrate | PMC Isochem [pmcisochem.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. peptide.com [peptide.com]

- 5. GSRS [precision.fda.gov]

- 6. 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | C16H21NO6 | CID 111082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Solubility Profile of Z-Asp-OtBu in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp-OtBu), a critical protected amino acid derivative used in peptide synthesis and drug development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and offers visual workflows to guide laboratory practices.

Core Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. However, existing data from suppliers and analogous compounds provide valuable insights. The following tables summarize the available quantitative and qualitative solubility information.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility (mg/mL) | Molar Concentration (mM) | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Not Specified | 200 | 618.54 | [1] |

Note: Ultrasonic assistance may be required to achieve this solubility in DMSO. It is also recommended to use newly opened, non-hygroscopic DMSO for optimal results.[1]

Table 2: Qualitative and Comparative Solubility Data

| Compound | Solvent | Solubility | Notes | Citation |

| This compound | Methanol | Soluble | Quantitative data not specified. | |

| Fmoc-Asp(OtBu)-OH | Chloroform | Soluble | Closely related protected aspartic acid derivative. | [2] |

| Dichloromethane | Soluble | [2] | ||

| Ethyl Acetate | Soluble | [2] | ||

| Acetone | Soluble | [2] | ||

| Water | Slightly Soluble | [2] | ||

| N-Cbz-L-Glutamic acid 5-tert-butyl ester | Methanol | Almost Transparent | Structurally similar protected amino acid. | [3] |

The lack of extensive quantitative data underscores the necessity for experimental determination of solubility for specific applications and solvent systems.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound in a target organic solvent, based on the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is established. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the specific solvent based on the measured concentration of the saturated solution and the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.

As this compound is a protected amino acid used in synthesis, it is not directly involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable to this topic.

References

Methodological & Application

Solid-Phase Synthesis of Peptides Containing Aspartic Acid: A Detailed Protocol Using Z-Asp(OtBu)-OH

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing acidic residues like aspartic acid presents unique challenges. A primary concern during solid-phase peptide synthesis (SPPS) is the formation of aspartimide, a side reaction that can lead to impurities and lower yields.[1] This document provides a detailed protocol for the incorporation of aspartic acid into a peptide sequence using N-α-Z- and β-carboxyl-OtBu-protected aspartic acid (Z-Asp(OtBu)-OH) within the framework of a standard solid-phase synthesis workflow.

The protocol outlined below is based on the widely utilized Fmoc/tBu strategy.[2][3] While the use of a Z-group for N-terminal protection is less common in solid-phase synthesis compared to Fmoc, this guide will detail the necessary adaptations for its use, alongside the standard procedures for chain elongation and final cleavage. The tert-butyl (OtBu) group is a common choice for protecting the side chain of aspartic acid.[4]

Core Principles and Strategy

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[2]

The strategy described here employs an orthogonal protection scheme.[5][6] The temporary N-terminal protecting group (Z or Fmoc) is removed under specific conditions that do not affect the permanent side-chain protecting groups (like OtBu) or the linkage of the peptide to the resin. The side-chain protecting groups and the resin linkage are then removed simultaneously during the final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA).[7]

Experimental Protocols

This section details the step-by-step procedures for the solid-phase synthesis of a peptide containing an aspartic acid residue protected as Z-Asp(OtBu)-OH.

Resin Selection and Preparation

The choice of resin depends on whether the desired peptide has a C-terminal carboxylic acid or amide. Wang resin is commonly used for peptides with a C-terminal acid, while Rink amide resin is a popular choice for peptide amides.[8]

Protocol 1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[9]

-

Gently agitate the resin for 20-30 minutes to ensure uniform swelling.[9]

-

Drain the solvent by filtration.

First Amino Acid Coupling (Loading)

This protocol describes the attachment of the first amino acid, Z-Asp(OtBu)-OH, to the resin.

Protocol 2: Loading of Z-Asp(OtBu)-OH onto Wang Resin

-

Dissolve 3 equivalents of Z-Asp(OtBu)-OH and 3 equivalents of HOBt (1-Hydroxybenzotriazole) in DMF.

-

In a separate vessel, dissolve 3 equivalents of DIC (N,N'-Diisopropylcarbodiimide) in DMF.

-

Add the DIC solution to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine) to the reaction mixture.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

Perform a capping step to block any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and pyridine in DMF.

N-Terminal Protecting Group Removal (Deprotection)

The removal of the N-terminal protecting group is a critical step that must be performed selectively without cleaving the side-chain protecting groups.

Protocol 3a: Z-Group Deprotection (for the first amino acid)

The Z-group is typically removed by hydrogenolysis, which is not standard for solid-phase synthesis. A common alternative in solution-phase is using HBr in acetic acid. For solid-phase, a modified approach is required.

-

Swell the resin in a suitable solvent.

-

Treat the resin with a solution of 33% HBr in acetic acid for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

Neutralize the resulting amine salt with a solution of 10% diisopropylethylamine (DIEA) in DMF.[5]

Protocol 3b: Fmoc-Group Deprotection (for subsequent amino acids)

For the remainder of the peptide synthesis, the standard Fmoc deprotection protocol is used.

-

Treat the peptidyl-resin with a 20% solution of piperidine in DMF.[8]

-

Agitate the mixture for 5 minutes and drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene byproducts.

Subsequent Amino Acid Coupling

The following amino acid in the sequence is coupled to the deprotected N-terminus of the growing peptide chain.

Protocol 4: HBTU/HOBt Coupling of Protected Amino Acids

-

Dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIEA to the solution to form the activated ester.

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[8]

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

To ensure complete coupling, a ninhydrin test can be performed to detect any remaining free primary amines.

Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu group on aspartic acid) are removed.

Protocol 5: TFA-Mediated Cleavage

-

Wash the fully assembled peptidyl-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2] TIS is a scavenger used to trap the reactive cations generated during deprotection.

-

Add the cleavage cocktail to the dried resin.

-

Stir the mixture at room temperature for 2-3 hours.[2]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[8]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described protocols.

Table 1: Reagent Equivalents for Amino Acid Coupling

| Reagent | Equivalents (relative to resin capacity) |

| First Amino Acid Loading (Z-Asp(OtBu)-OH) | |

| Z-Asp(OtBu)-OH | 3 |

| HOBt | 3 |

| DIC | 3 |

| DMAP | 0.1 |

| Subsequent Amino Acid Coupling (Fmoc-AA-OH) | |

| Fmoc-Amino Acid | 3 |

| HBTU | 3 |

| HOBt | 3 |

| DIEA | 6 |

Table 2: Reaction Times and Conditions

| Step | Reagent/Solvent | Time | Temperature |

| Resin Swelling | DMF or DCM | 20-30 min | Room Temp. |

| First AA Loading | Z-Asp(OtBu)-OH, DIC, HOBt, DMAP in DMF | 2-4 hours | Room Temp. |

| Z-Group Deprotection | 33% HBr in Acetic Acid | 1-2 hours | Room Temp. |

| Fmoc Deprotection | 20% Piperidine in DMF | 5 min + 15 min | Room Temp. |

| AA Coupling | Fmoc-AA-OH, HBTU, HOBt, DIEA in DMF | 1-2 hours | Room Temp. |

| Final Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | Room Temp. |

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental workflow, a diagram generated using Graphviz is provided below.

Caption: Workflow for Solid-Phase Peptide Synthesis Incorporating Z-Asp(OtBu)-OH.

Conclusion

The successful synthesis of peptides containing aspartic acid relies on a carefully planned strategy to minimize side reactions, particularly aspartimide formation. The use of a β-carboxyl OtBu protecting group is a standard approach to mitigate this issue. While the N-terminal Z-group is less conventional for solid-phase synthesis, this protocol provides the necessary steps for its incorporation and subsequent removal, followed by standard Fmoc-based chain elongation. By following these detailed procedures and understanding the underlying chemical principles, researchers can effectively synthesize complex peptides for a wide range of applications in research and drug development.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Asp-OtBu

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester (Z-Asp-OtBu) in solution-phase peptide synthesis (SPPS). This document outlines the strategic application of this protecting group scheme, detailed experimental protocols for coupling and deprotection, and data on common side reactions.

Introduction

Solution-phase peptide synthesis is a classical yet powerful technique for the production of peptides, particularly for large-scale synthesis and for short to medium-length peptides where purification of intermediates is desired.[1] The choice of protecting groups is critical to the success of the synthesis. This compound is a derivative of aspartic acid where the α-amino group is protected by the benzyloxycarbonyl (Z) group, and the α-carboxyl group is protected as a tert-butyl (OtBu) ester.[2] This leaves the β-carboxyl group of the side chain available for peptide bond formation.

The Z group is a well-established amino protecting group that is stable to a range of conditions and can be removed by catalytic hydrogenation.[3] The OtBu ester is an acid-labile protecting group, typically removed with trifluoroacetic acid (TFA).[4] The orthogonality of these protecting groups allows for their selective removal at different stages of the synthesis.

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, an intramolecular cyclization side reaction that can lead to impurities. The choice of protecting groups and reaction conditions plays a crucial role in minimizing this side reaction.

Data Presentation

Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid in Mitigating Aspartimide Formation

While this compound has the side-chain carboxyl group free for coupling, understanding the impact of side-chain protection is crucial when designing peptide synthesis strategies. The following table summarizes the performance of common side-chain protecting groups for aspartic acid in reducing aspartimide formation, primarily in the context of Fmoc-based solid-phase peptide synthesis, which provides valuable insights for solution-phase strategies as well.

| Protecting Group | % Aspartimide Formation (in a model peptide) | Key Advantages | Key Disadvantages |

| -OtBu | High | Widely used, cost-effective. | High propensity for aspartimide formation. |

| -OMpe | Lower than -OtBu | Reduced aspartimide formation. | Higher cost. |

| -OBno | Very Low | Significantly suppresses aspartimide formation. | Higher cost, potential for side reactions during cleavage. |

| -CSY | Near Zero | Completely suppresses aspartimide formation.[5][6] | Requires a specific deprotection step with an electrophilic halogen source.[6] |

Table 2: Typical Coupling Efficiencies of Z-Protected Amino Acids in Solution-Phase Synthesis

The following data represents typical coupling efficiencies for Z-protected amino acids using common coupling reagents in solution-phase synthesis. Actual yields can vary based on the specific amino acids being coupled and the reaction conditions.

| Coupling Reagent | Additive | Typical Yield |

| EDC·HCl | HOBt | 80-95% |

| DCC | HOBt | 80-95% |

| HATU | DIPEA | >90% |

| PyBOP | DIPEA | >90% |

Experimental Protocols

This section provides detailed methodologies for the key steps in solution-phase peptide synthesis using this compound.

1. Peptide Coupling: Synthesis of a Dipeptide (e.g., Z-Asp(OtBu)-Xaa-OR)

This protocol describes the coupling of the free β-carboxyl group of this compound with the N-terminus of another amino acid ester (H-Xaa-OR).

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Preparation of the free amino acid ester: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) and stir at room temperature for 20 minutes.

-

Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: Add DCC (1.1 eq) or EDC·HCl (1.1 eq) to the this compound solution and stir for 30 minutes at 0 °C. To this mixture, add the freshly prepared amino acid ester solution from step 1.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization.

2. Deprotection of the Z-Group (N-terminal Deprotection)

This protocol describes the removal of the Z-group by catalytic hydrogenation.

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonium formate or Hydrogen gas

Procedure:

-

Reaction Setup: Dissolve the Z-protected peptide in MeOH. Add 10% Pd/C (10% by weight of the peptide).

-

Hydrogenation:

-

Using Ammonium Formate: Add ammonium formate (5 eq) to the mixture and stir at room temperature.

-

Using Hydrogen Gas: Fit the reaction flask with a balloon filled with hydrogen gas and stir under a hydrogen atmosphere.

-

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

3. Deprotection of the OtBu Group (C-terminal Deprotection)

This protocol describes the removal of the OtBu ester using trifluoroacetic acid.

Materials:

-

OtBu-protected peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

-

Reaction Setup: Dissolve the OtBu-protected peptide in DCM.

-

Deprotection: Prepare a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v). If the peptide contains sensitive residues like Trp or Met, add scavengers such as TIS and water (e.g., TFA/TIS/H₂O/DCM, 50:2.5:2.5:45 v/v/v/v). Add the cleavage cocktail to the peptide solution.

-

Reaction Progression: Stir the reaction at room temperature and monitor by TLC or HPLC (typically 1-2 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.

-

Centrifuge or filter to collect the solid peptide.

-

Wash the peptide with cold diethyl ether.

-

-

Purification: The crude peptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: Workflow for solution-phase peptide synthesis.

Caption: Aspartimide formation side reaction pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Z-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selection and use of coupling reagents for the incorporation of N-α-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp(OtBu)-OH) in Solid-Phase Peptide Synthesis (SPPS). The appropriate choice of coupling methodology is critical for maximizing peptide yield and purity while minimizing side reactions.

Introduction

Z-Asp(OtBu)-OH is a valuable building block in peptide synthesis. The benzyloxycarbonyl (Z) protecting group for the α-amino function is historically significant in solution-phase synthesis but can also be utilized in SPPS, particularly in Boc-based strategies or for specific applications in Fmoc-SPPS. The tert-butyl (OtBu) ester protects the β-carboxylic acid of the aspartic acid side chain, which is labile to strong acids like trifluoroacetic acid (TFA), making it compatible with final cleavage from many resins.

A primary challenge associated with the coupling of aspartic acid derivatives is the base-catalyzed formation of an aspartimide (a succinimide ring) intermediate. This can occur during both the coupling and the subsequent deprotection steps in SPPS. The aspartimide ring can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate. Careful selection of coupling reagents and conditions is therefore crucial.

Classes of Coupling Reagents

The selection of a suitable coupling reagent directly influences the reaction's efficiency and the extent of side reactions. The main categories of coupling reagents used in SPPS are carbodiimides, uronium/aminium salts, and phosphonium salts.

Carbodiimides

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are cost-effective reagents that activate the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and other side reactions, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are essential. DIC is preferred in SPPS because its urea byproduct is soluble in common solvents, unlike the byproduct of DCC.[1][2]

Uronium/Aminium Salts

Reagents like HBTU, HATU, HCTU, and COMU are highly efficient and lead to rapid coupling, making them suitable for sterically hindered amino acids.[3] They react with the carboxylic acid in the presence of a non-nucleophilic base to form an active ester, which then rapidly acylates the free amine of the peptide chain.[3] HATU is often preferred for its ability to minimize racemization.[1] A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amine if the reagent is used in excess.[4]

Phosphonium Salts

Phosphonium salts, such as PyBOP and PyAOP, are also highly effective, particularly for challenging couplings.[3] They form active esters in the presence of a base and do not cause guanidinylation, which can be an advantage.[3] PyBOP is a non-toxic alternative to the older reagent BOP.[5]

Quantitative Data Presentation

The following tables summarize the comparative performance of various coupling reagents. The data is collated from studies on challenging peptide sequences and provides a general indication of reagent efficacy.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6

| Coupling Reagent | Coupling Time (2 x 1 min) | Coupling Time (2 x 20 min) |

| COMU | 90.84 | 88.33 |

| HCTU | 89.15 | 90.34 |

| HATU | 89.01 | 89.71 |

| PyBOP | 78.52 | 88.59 |

| HBTU | 88.23 | 88.29 |

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[6]

Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of 65-74ACP

| Coupling Reagent | Coupling Time (2 x 2 min) | Coupling Time (2 x 20 min) |

| HATU | 83.63 | 81.65 |

| HCTU | 79.57 | 82.35 |

| COMU | 79.00 | 79.00 |

| PyBOP | 70.27 | 78.54 |

| HBTU | Not Reported | Not Reported |

Data adapted from a comparative study on a more challenging peptide sequence.[6]

Experimental Protocols

The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Z-Asp(OtBu)-OH. These protocols assume a standard Fmoc-SPPS workflow on a resin support. For a Boc-SPPS workflow, the deprotection steps would be modified to use an acid such as TFA.

General Resin Preparation and Deprotection

-

Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

Protocol 1: Coupling with DIC/HOBt

Materials:

-

Z-Asp(OtBu)-OH (3-5 equivalents)

-

HOBt (3-5 equivalents)

-

DIC (3-5 equivalents)

-

DMF

-

DCM

-

Resin with a free N-terminal amine

Procedure:

-

In a separate vial, dissolve Z-Asp(OtBu)-OH and HOBt in DMF.

-

Add this solution to the swelled and deprotected resin.

-

Add DIC to the resin suspension.

-

Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction progress using a ninhydrin test.

-

Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

-

Wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).

Protocol 2: Coupling with HBTU/DIPEA

Materials:

-

Z-Asp(OtBu)-OH (3-5 equivalents)

-

HBTU (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

DMF

-

DCM

-

Resin with a free N-terminal amine

Procedure:

-

In a separate vial, dissolve Z-Asp(OtBu)-OH and HBTU in DMF.

-

Add DIPEA to this solution to pre-activate the amino acid for 1-2 minutes.

-

Add the activated amino acid solution to the swelled and deprotected resin.

-

Agitate the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using a ninhydrin test.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).

Protocol 3: Coupling with HATU/DIPEA

Materials:

-

Z-Asp(OtBu)-OH (3-5 equivalents)

-

HATU (3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

DMF

-

DCM

-

Resin with a free N-terminal amine

Procedure:

-

Follow the same pre-activation and coupling procedure as for HBTU (Protocol 2), substituting HATU for HBTU. Reaction times with HATU are often shorter.

Visualizations

Chemical Reaction Pathway

Caption: General mechanism of amino acid activation and coupling in SPPS.

Experimental Workflow

Caption: A standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Mitigation of Side Reactions

Aspartimide Formation: This is the most significant side reaction for aspartic acid residues. To minimize its occurrence:

-

Use coupling reagents known for low racemization, such as HATU or DIC/Oxyma.[6]

-

Employ milder bases or reduce the base concentration during coupling and deprotection.[3]

-

Consider using bulkier side-chain protecting groups if aspartimide formation is persistent, although this may require stronger cleavage conditions.[7][8]

-

For sequences particularly prone to this side reaction (e.g., Asp-Gly), using a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely prevent aspartimide formation.

Racemization: The risk of racemization is highest during the activation step.

-

The use of additives like HOBt or HOAt is crucial when using carbodiimides.[1]

-

Urethane-based protecting groups like Z and Fmoc generally provide good protection against racemization.[5]

-

HATU and PyAOP are considered highly efficient in suppressing racemization.

Guanidinylation: This side reaction can occur when using uronium/aminium-based coupling reagents in excess.

-

Pre-activating the amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin can prevent this.[4]

By carefully selecting the coupling reagent and optimizing the reaction conditions, the successful incorporation of Z-Asp(OtBu)-OH into synthetic peptides can be achieved with high yield and purity.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Activation of Z-Asp(OtBu) with HBTU and HATU

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of peptide-based therapeutics, the efficient and stereochemically pure formation of amide bonds is of paramount importance. Z-Asp(OtBu)-OH (N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester) is a crucial building block, offering orthogonal protection of the N-terminus (Z-group) and the side-chain carboxyl group (OtBu ester). The activation of its free α-carboxyl group is a critical step for its successful coupling to an amine. This document provides detailed application notes and protocols for the activation of Z-Asp(OtBu)-OH using two of the most common and effective uronium-based coupling reagents: HBTU and HATU.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high coupling efficiencies, rapid reaction times, and ability to minimize racemization.[1][2][3] HATU is generally considered more reactive than HBTU, which can be advantageous for sterically hindered couplings.[2][4] These reagents are widely employed in both solid-phase and solution-phase peptide synthesis.[2]

Mechanism of Activation

The activation of Z-Asp(OtBu)-OH by HBTU or HATU proceeds through the formation of a highly reactive active ester. The general mechanism involves the following steps:

-

Deprotonation: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of Z-Asp(OtBu)-OH is deprotonated to form a carboxylate anion.

-